molecular formula C19H22ClN3O3 B3922536 (2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide

(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide

Cat. No.: B3922536
M. Wt: 375.8 g/mol
InChI Key: XUJXZKGZIYZWJK-WSDLNYQXSA-N
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Description

(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzylidene hydrazinecarboxamide core substituted with chloro, ethyl, and methyl groups, as well as phenoxy and ethoxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide typically involves multiple steps:

    Formation of the Benzylidene Hydrazinecarboxamide Core: This step involves the condensation of 5-chloro-2-formylbenzoic acid with hydrazinecarboxamide under acidic or basic conditions to form the benzylidene hydrazinecarboxamide core.

    Introduction of the Phenoxy and Ethoxy Groups: The phenoxy and ethoxy groups are introduced through nucleophilic substitution reactions. For example, 3-ethyl-5-methylphenol can react with ethylene oxide to form 2-(3-ethyl-5-methylphenoxy)ethanol, which can then be further reacted with the benzylidene hydrazinecarboxamide core.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography, crystallization), and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene hydrazinecarboxamide core, potentially converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions or with the aid of catalysts.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Pharmacology: Studies can investigate the compound’s pharmacokinetics, pharmacodynamics, and potential therapeutic effects in various disease models.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties, such as polymers or coatings.

    Biology: Research can explore the compound’s effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.

    Industry: The compound may have applications in industrial processes, such as the synthesis of other complex molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved may depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{5-chloro-2-[2-(3-ethylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide: Similar structure but lacks the methyl group.

    (2E)-2-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide: Similar structure but lacks the ethyl group.

    (2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

Uniqueness

The uniqueness of (2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both ethyl and methyl groups, along with the phenoxy and ethoxy linkages, provides a distinct structural framework that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

[(E)-[5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-3-14-8-13(2)9-17(10-14)25-6-7-26-18-5-4-16(20)11-15(18)12-22-23-19(21)24/h4-5,8-12H,3,6-7H2,1-2H3,(H3,21,23,24)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJXZKGZIYZWJK-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)Cl)C=NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=C1)C)OCCOC2=C(C=C(C=C2)Cl)/C=N/NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide
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(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide
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(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide
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(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide
Reactant of Route 5
(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide
Reactant of Route 6
(2E)-2-{5-chloro-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide

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